molecular formula C12H9F3 B3031795 2-Methyl-1-(trifluoromethyl)naphthalene CAS No. 70109-82-9

2-Methyl-1-(trifluoromethyl)naphthalene

Cat. No.: B3031795
CAS No.: 70109-82-9
M. Wt: 210.19 g/mol
InChI Key: QJFQFTLZVOINSD-UHFFFAOYSA-N
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Description

2-Methyl-1-(trifluoromethyl)naphthalene is an organic compound with the molecular formula C12H9F3. It is a derivative of naphthalene, where a methyl group and a trifluoromethyl group are substituted at the 2 and 1 positions, respectively. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions often require the presence of a strong base like potassium tert-butoxide and a suitable solvent such as tetrahydrofuran.

Industrial Production Methods: In industrial settings, the production of 2-Methyl-1-(trifluoromethyl)naphthalene may involve large-scale metalation reactions followed by the introduction of the trifluoromethyl group using more efficient and cost-effective reagents. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.

    Oxidation: It can be oxidized to form corresponding naphthoic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

Common Reagents and Conditions:

Major Products:

    Electrophilic Aromatic Substitution: Halogenated or nitrated derivatives of this compound.

    Oxidation: Naphthoic acids or other oxidized products.

    Reduction: Saturated derivatives of the original compound.

Scientific Research Applications

2-Methyl-1-(trifluoromethyl)naphthalene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(trifluoromethyl)naphthalene involves its interaction with molecular targets through its trifluoromethyl and methyl groups. These groups can influence the compound’s electronic properties, making it a potent electrophile or nucleophile in various reactions. The pathways involved often include electrophilic aromatic substitution and radical reactions .

Comparison with Similar Compounds

    1-Methyl-2-(trifluoromethyl)naphthalene: Similar structure but with different substitution positions.

    2-Methyl-1-(difluoromethyl)naphthalene: Contains a difluoromethyl group instead of a trifluoromethyl group.

    2-Methyl-1-(trifluoromethyl)benzene: A benzene derivative with similar substituents.

Uniqueness: 2-Methyl-1-(trifluoromethyl)naphthalene is unique due to the specific positioning of its substituents, which significantly affects its reactivity and properties. The trifluoromethyl group imparts high electronegativity and stability, making it valuable in various chemical reactions and applications .

Properties

IUPAC Name

2-methyl-1-(trifluoromethyl)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(13,14)15/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFQFTLZVOINSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50499708
Record name 2-Methyl-1-(trifluoromethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70109-82-9
Record name 2-Methyl-1-(trifluoromethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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